

An In-depth Technical Guide to Methyl 2-methyl-3-oxopropanoate

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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxopropanoate

Cat. No.: B049948

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CAS Number: 51673-64-4

This technical guide provides a comprehensive overview of **Methyl 2-methyl-3-oxopropanoate**, a valuable keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

Methyl 2-methyl-3-oxopropanoate, also known as methyl 2-formylpropionate, is a chemical compound with the molecular formula $C_5H_8O_3$.^{[1][2]} It belongs to the class of β -keto esters, characterized by a ketone functional group at the β -position relative to the ester group. This structural motif makes it a versatile building block in organic chemistry.

Table 1: Physicochemical Properties of **Methyl 2-methyl-3-oxopropanoate**

Property	Value	Source(s)
CAS Number	51673-64-4	[1] [2]
Molecular Formula	C ₅ H ₈ O ₃	[1] [2]
Molecular Weight	116.12 g/mol	[1]
IUPAC Name	methyl 2-methyl-3-oxopropanoate	[2]
Synonyms	Methyl 2-formylpropionate, Methyl 3-oxoisobutyrate, alpha-formylpropionic acid methyl ester	[2]
Density (Computed)	1.034 g/cm ³	[3]
LogP (Computed)	-0.00560	[3]
Topological Polar Surface Area	43.4 Å ²	[2]
Complexity	97.8	[2]

Table 2: Computed Spectral Data for **Methyl 2-methyl-3-oxopropanoate**

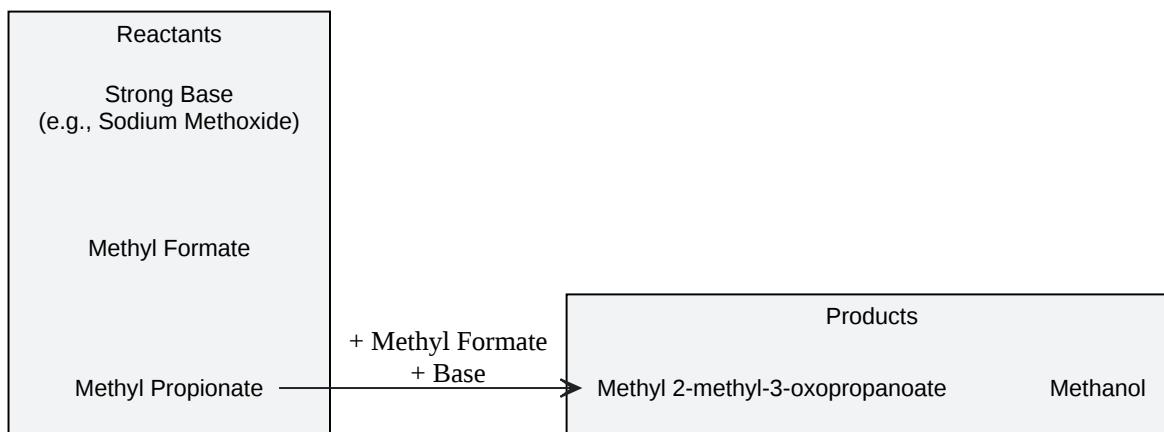
Data Type	Predicted Peaks/Signals	Source(s)
¹ H NMR	Data not available in searches.	
¹³ C NMR	Data not available in searches.	
Infrared (IR) Spectrum	Data not available in searches. For comparison, the starting material methyl propanoate shows characteristic peaks for C-H stretching (2975-2860 cm ⁻¹), C=O stretching (around 1740 cm ⁻¹), and C-O stretching (1200-1170 cm ⁻¹).	[4]

Note: Experimental spectral data for **Methyl 2-methyl-3-oxopropanoate** is not readily available in the public domain. The data for the precursor is provided for context.

Synthesis of Methyl 2-methyl-3-oxopropanoate

The primary method for the synthesis of **Methyl 2-methyl-3-oxopropanoate** is the Crossed Claisen Condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of the target molecule, methyl propionate serves as the nucleophilic component (providing the enolate), and methyl formate acts as the electrophilic acylating agent.

General Reaction Scheme



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Caption: General reaction scheme for the synthesis of **Methyl 2-methyl-3-oxopropanoate**.

Detailed Experimental Protocol (Proposed)

While a specific, published protocol for this exact transformation is not readily available, the following is a generalized procedure based on the principles of the Crossed Claisen Condensation.

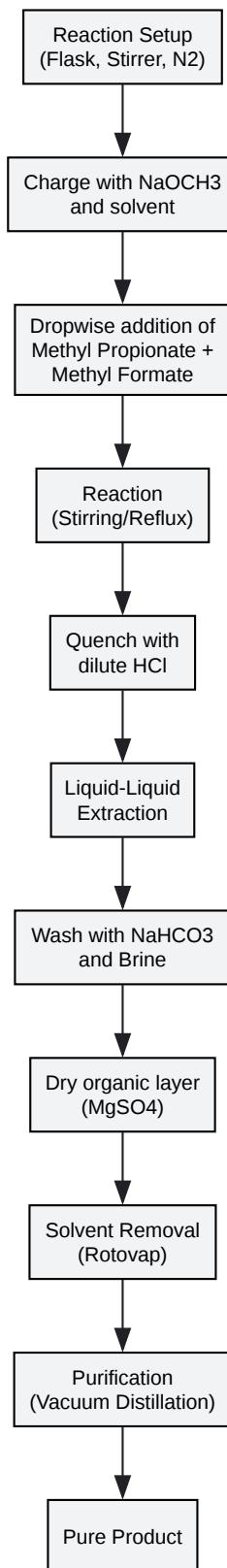
Materials:

- Methyl propionate ($\text{CH}_3\text{CH}_2\text{COOCH}_3$)
- Methyl formate (HCOOCH_3)
- Sodium methoxide (NaOCH_3)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dilute hydrochloric acid (HCl) for workup
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a solution of sodium methoxide in anhydrous diethyl ether or THF.
- Addition of Reactants: A mixture of methyl propionate and methyl formate is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically 0 °C to room temperature). To favor the crossed reaction, it is often advantageous to add the ester that can form an enolate (methyl propionate) to a mixture of the base and the non-enolizable ester (methyl formate).
- Reaction: The reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, the mixture is cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the excess base and protonate the resulting enolate.

- Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure **Methyl 2-methyl-3-oxopropanoate**.

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Caption: A typical experimental workflow for the synthesis of β -keto esters.

Applications in Drug Discovery and Development

β -Keto esters like **Methyl 2-methyl-3-oxopropanoate** are highly valuable intermediates in the pharmaceutical industry due to their chemical versatility. The presence of two reactive carbonyl groups and an acidic α -hydrogen allows for a wide range of subsequent chemical transformations.

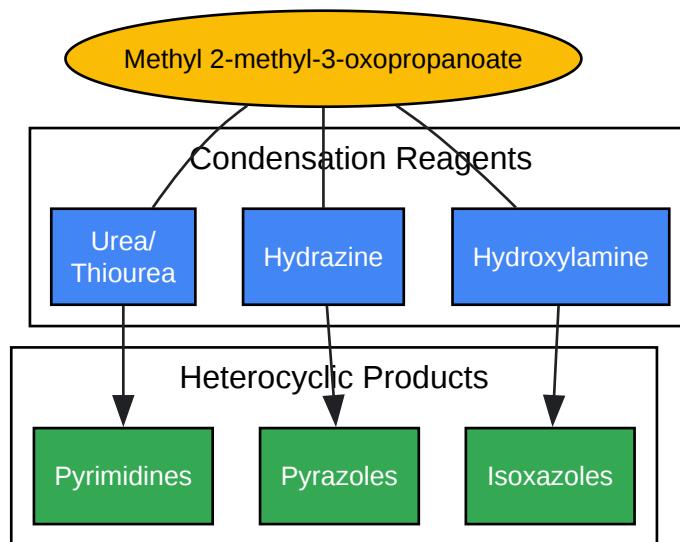
While specific drugs directly synthesized from **Methyl 2-methyl-3-oxopropanoate** are not prominently documented in publicly available literature, its structural motifs are found in numerous biologically active molecules. Its primary utility lies in the synthesis of more complex heterocyclic compounds, which form the backbone of many pharmaceuticals.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. The dicarbonyl functionality of **Methyl 2-methyl-3-oxopropanoate** makes it an ideal precursor for the synthesis of various heterocycles, such as:

- Pyrimidines and Pyrazoles: By condensation reactions with ureas, thioureas, guanidines, or hydrazines.
- Isoxazoles: Through reaction with hydroxylamine.
- Pyrroles: Via the Paal-Knorr synthesis or related methods.

Many drugs containing these heterocyclic cores exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.



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Caption: Utility of the core compound in synthesizing various heterocycles.

Role as a Versatile Intermediate

The general class of β -keto esters is crucial in the synthesis of complex pharmaceutical agents. For instance, similar compounds are used as key building blocks in the synthesis of drugs like the statin, Pitavastatin.^[3] This highlights the potential of **Methyl 2-methyl-3-oxopropanoate** as a starting material for the development of novel therapeutics.

Signaling Pathways

Direct involvement of **Methyl 2-methyl-3-oxopropanoate** in biological signaling pathways has not been reported. As a synthetic intermediate, it is not expected to have specific biological targets. The biological activity and the interaction with signaling pathways would be determined by the final, more complex molecules synthesized from this precursor. The relevance of this compound to signaling pathways is therefore indirect and would be specific to the therapeutic area of the final drug product.

Conclusion

Methyl 2-methyl-3-oxopropanoate (CAS 51673-64-4) is a key chemical intermediate with significant potential in organic synthesis, particularly for the preparation of heterocyclic

compounds relevant to the pharmaceutical industry. While detailed experimental and biological data on the compound itself are limited, its structural features and the well-established reactivity of β -keto esters underscore its utility for researchers and scientists in the field of drug discovery and development. Further research into its application for the synthesis of novel bioactive molecules is warranted.

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- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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